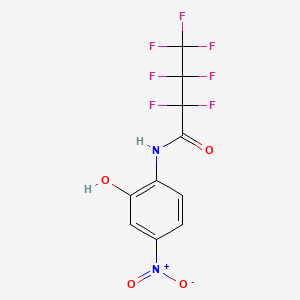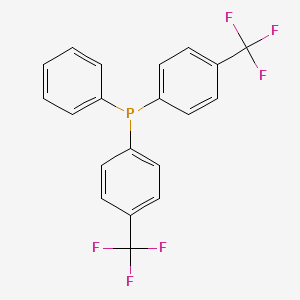
2-Hydroxy Estradiol 1-N7-Guanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy Estradiol 1-N7-Guanine: is a compound formed by the interaction of 2-Hydroxy Estradiol, an endogenous steroid and catechol estrogen, with the N7 position of guanine, a nucleobase in DNA. This compound is of significant interest due to its potential role in various biological processes and its implications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy Estradiol 1-N7-Guanine involves the reaction of 2-Hydroxy Estradiol with guanine under specific conditions. The reaction typically requires the presence of a catalyst and occurs in an aqueous medium. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is not widely reported. the synthesis can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and equipment. The process involves the same fundamental steps as the laboratory synthesis but on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy Estradiol 1-N7-Guanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy Estradiol 1-N7-Guanine has several scientific research applications, including:
Chemistry: Used as a model compound to study DNA adduct formation and repair mechanisms.
Biology: Investigated for its role in cellular processes and its potential impact on gene expression.
Medicine: Studied for its potential involvement in hormone-related cancers and other diseases.
Industry: Used in the development of biomarkers for exposure to environmental carcinogens.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy Estradiol 1-N7-Guanine involves its interaction with DNA. The compound forms adducts with the N7 position of guanine, leading to potential disruptions in DNA replication and transcription. This interaction can result in mutations and other genetic alterations, which may contribute to the development of diseases such as cancer.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy Estradiol 1-N7-Guanine: Another estrogen-DNA adduct formed by the interaction of 4-Hydroxy Estradiol with guanine.
Estradiol 1-N7-Guanine: Formed by the direct interaction of estradiol with guanine.
Uniqueness
2-Hydroxy Estradiol 1-N7-Guanine is unique due to its specific formation pathway and its distinct biological effects. Unlike other similar compounds, it is formed through the hydroxylation of estradiol at the 2-position, which gives it unique chemical and biological properties.
Propiedades
Fórmula molecular |
C23H27N5O4 |
|---|---|
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
2-amino-7-[(8R,9S,13S,14S,17S)-2,3,17-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-1-yl]-1H-purin-6-one |
InChI |
InChI=1S/C23H27N5O4/c1-23-7-6-12-11(13(23)4-5-15(23)30)3-2-10-8-14(29)19(31)17(16(10)12)28-9-25-20-18(28)21(32)27-22(24)26-20/h8-9,11-13,15,29-31H,2-7H2,1H3,(H3,24,26,27,32)/t11-,12+,13+,15+,23+/m1/s1 |
Clave InChI |
JLCIVSIVQRNWKA-SKFSBMLDSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C(=C34)N5C=NC6=C5C(=O)NC(=N6)N)O)O |
SMILES canónico |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C(=C34)N5C=NC6=C5C(=O)NC(=N6)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)




![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13419202.png)








